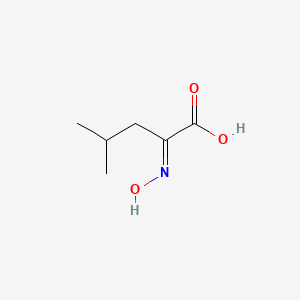

(2E)-2-(hydroxyimino)isocaproic acid

Description

Nomenclature and Structural Characteristics of (2E)-2-(hydroxyimino)isocaproic acid

The systematic name of a compound provides an unambiguous description of its molecular structure. The name this compound details its parent chain, functional groups, and their spatial arrangement.

According to the International Union of Pure and Applied Chemistry (IUPAC) system, the name can be deconstructed as follows:

Isocaproic acid: This is the common name for the parent structure, 4-methylpentanoic acid. uni.lunih.gov The "iso-" prefix denotes a branched structure. The IUPAC name, 4-methylpentanoic acid, indicates a five-carbon (pentan-) carboxylic acid (-oic acid) with a methyl group on the fourth carbon. uni.luhmdb.ca

2-(hydroxyimino): This signifies that a hydroxyimino group (=N-OH) is attached to the second carbon of the pentanoic acid chain, replacing the two hydrogen atoms of a methylene (B1212753) group or the oxygen of a keto group. nih.govwikipedia.org

(2E): This prefix describes the stereochemistry around the carbon-nitrogen double bond (C=N). Oximes can exist as geometric isomers, designated by E and Z. nih.gov The (E) configuration (from the German entgegen, meaning opposite) indicates that the highest priority substituents on each atom of the double bond are on opposite sides. For this molecule, the carboxylic acid group on the carbon and the hydroxyl group on the nitrogen are considered the higher priority groups, and thus they are on opposite sides of the C=N double bond.

The chemical nature of this compound is dictated by two principal functional groups:

Carboxylic Acid (-COOH): This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. chemicalbook.comsigmaaldrich.com It is this group that classifies the molecule as an organic acid. wikipedia.orgnist.gov The hydrogen atom of the hydroxyl can be donated, making the molecule acidic. Carboxylic acids are polar and can form hydrogen bonds, which influences their physical properties like boiling point and solubility. chemicalbook.com

Hydroxyimino Group (>C=N-OH): Also known as an oxime group, this functionality is formed by the condensation of a ketone or aldehyde with hydroxylamine (B1172632). nih.gov In this case, it is derived from the corresponding α-keto acid. The hydroxyimino group is significant for its stereoisomerism (E/Z), its role as a ligand for metal ions, and its utility as an intermediate in organic synthesis. nih.gov The introduction of this group onto a steroid skeleton, for example, has been shown to enhance biological activity in some contexts.

Below is a table summarizing the key properties of this compound based on its structure.

| Property | Description |

|---|---|

| IUPAC Name | (2E)-2-(hydroxyimino)-4-methylpentanoic acid |

| Molecular Formula | C6H11NO3 |

| Parent Acid | Isocaproic Acid (4-methylpentanoic acid) |

| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyimino (=N-OH) |

| Stereochemistry | (E)-isomer at the C2 position |

Contextualization within Related Chemical Classes

Understanding this compound requires placing it within the context of related families of organic molecules.

This compound is a synthetic derivative of isocaproic acid, also known as 4-methylpentanoic acid, a branched-chain fatty acid. uni.lu While not a direct natural metabolite itself, its structure is closely related to key intermediates in the metabolism of leucine (B10760876), an essential branched-chain amino acid.

The breakdown of leucine involves its transamination to form α-ketoisocaproic acid (KIC), also known as 4-methyl-2-oxovaleric acid. This α-keto acid is a direct precursor from which this compound could be synthetically derived by reaction with hydroxylamine. Furthermore, KIC can be reduced in biological systems to form α-hydroxyisocaproic acid (HICA), a compound studied for its potential anti-catabolic effects. wikipedia.org Therefore, this compound can be viewed as an oxime analogue of the natural metabolite KIC and a structural relative of HICA.

The hydroxyimino group places this compound firmly within the oxime class. nih.gov Oximes are organic compounds with the general formula RR'C=N-OH. nih.govwikipedia.org They are classified based on the starting carbonyl compound:

Aldoximes: Derived from aldehydes (R' = H).

Ketoximes: Derived from ketones (R and R' = organic groups).

This compound is a ketoxime, as it is derived from an α-keto acid. Oximes are used in a variety of applications, from the synthesis of polymers like Nylon 6 to acting as antidotes for nerve agents and as components in perfumes. nih.govwikipedia.org The chemical reactivity of the oxime group, including its potential for rearrangement (the Beckmann rearrangement) to form amides, makes it a versatile functional group in synthetic chemistry. nih.gov Research into other molecules containing a hydroxyimino group, such as 2-(hydroxyimino)aldehydes, has explored their photochemical properties and ability to form radicals.

An organic acid is broadly defined as an organic compound with acidic properties. nist.gov The most common are the carboxylic acids, characterized by the -COOH group. wikipedia.orgnist.gov this compound is unequivocally an organic acid due to this functional group.

Within this class, it is also considered a carboxylic acid derivative . This classification includes compounds that can be synthesized from or hydrolyzed to a carboxylic acid. This family encompasses esters, amides, acid halides, and anhydrides. Although it does not fit into these common sub-categories, the presence of the hydroxyimino group as a substituent on the alpha-carbon (the carbon adjacent to the carboxyl group) represents a significant modification of the parent acid's structure, placing it in this broader derivative category.

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9)/b7-5+ |

InChI Key |

BXFMNNVJFIGVDJ-FNORWQNLSA-N |

SMILES |

CC(C)CC(=NO)C(=O)O |

Isomeric SMILES |

CC(C)C/C(=N\O)/C(=O)O |

Canonical SMILES |

CC(C)CC(=NO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies

Established and Emerging Synthetic Routes for (2E)-2-(hydroxyimino)isocaproic acid

The principal established method for the synthesis of this compound involves a two-step process starting from isocaproic acid. The initial step is the α-bromination of isocaproic acid to yield α-bromoisocaproic acid. youtube.comorgsyn.org This intermediate can then be converted to the corresponding α-keto acid, 2-oxo-isocaproic acid, through various methods, such as nucleophilic substitution with a hydroxide (B78521) source followed by oxidation.

Once the α-keto acid is obtained, the introduction of the hydroxyimino group is typically achieved through condensation with hydroxylamine (B1172632) or its salts. thieme.de This reaction is a classic method for the formation of oximes from ketones. The reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired (E)-isomer.

An alternative emerging strategy involves the nitrosation of α-keto acids or their precursors. nih.govresearchgate.net Nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), can react with the enol form of the α-keto acid to introduce the nitroso group, which then tautomerizes to the more stable oxime. nih.govgoogle.com

The table below summarizes the key starting materials and reagents for the established synthesis of this compound.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Isocaproic acid | Bromine | α-Bromoisocaproic acid |

| 2 | α-Bromoisocaproic acid | Hydroxide, then oxidizing agent | 2-Oxo-isocaproic acid |

| 3 | 2-Oxo-isocaproic acid | Hydroxylamine (NH2OH) | This compound |

Synthesis of Analogs and Derivatives Containing the (2E)-2-(hydroxyimino) Moiety

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These synthetic efforts often employ similar strategies to the parent compound but may involve more complex starting materials or additional functional group manipulations.

The introduction of the hydroxyimino group is a critical step in the synthesis of these compounds. The most common strategies include:

Oximation of α-Keto Esters and Amides: A versatile approach involves the reaction of α-keto esters or amides with hydroxylamine. This method is widely applicable and generally provides good yields of the corresponding α-hydroxyimino derivatives. The resulting esters or amides can then be hydrolyzed to the desired carboxylic acid.

Nitrosation of Active Methylene (B1212753) Compounds: Compounds with an activated methylene group adjacent to a carbonyl or other electron-withdrawing group can be reacted with nitrosating agents to introduce the hydroxyimino functionality. This approach is particularly useful for creating a variety of substituted derivatives. google.com

The synthesis of more complex derivatives often requires multi-step reaction sequences. youtube.comyoutube.com These sequences may involve the protection of reactive functional groups, the formation of new carbon-carbon bonds, and the subsequent introduction of the hydroxyimino moiety. For instance, a Grignard reaction could be employed to introduce the isobutyl group onto a smaller glyoxylic acid derivative, followed by oximation. youtube.com Such multi-step syntheses allow for the construction of a diverse library of analogs with various substituents on the carbon backbone. youtube.comyoutube.com

Catalytic methods offer the potential for more efficient and environmentally benign syntheses. While direct catalytic oximation is still an area of active research, catalytic methods are employed in the synthesis of the α-keto acid precursors. For example, the oxidation of α-hydroxy acids to α-keto acids can be achieved using catalytic systems, such as those based on transition metals or organocatalysts. organic-chemistry.org Furthermore, catalytic methods for the enantioselective synthesis of α-amino and α-hydroxy phosphonates have been developed, and these principles can be extended to the synthesis of chiral α-hydroxyimino acids. nih.gov

Role of Nitromethane (B149229) as a Nitrogen Donor in Hydroxyimino Compound Synthesis

Recent research has highlighted the potential of nitromethane as a nitrogen donor in the synthesis of nitrogen-containing compounds. thieme.denih.gov While traditionally used as a carbon source, nitromethane can be activated to serve as a source for the nitrogen atom in the hydroxyimino group. This typically involves a copper(II)-dioxygen system that facilitates the transformation of nitromethane into a reactive nitrogen species, which can then react with a suitable carbon precursor to form the hydroxyimino functionality. thieme.denih.gov This emerging methodology offers a novel and potentially more sustainable route to hydroxyimino compounds, avoiding the use of more hazardous reagents.

Regio- and Stereoselective Synthesis of this compound and Related Structures

The control of regio- and stereoselectivity is paramount in the synthesis of this compound, as the biological activity of oximes is often dependent on their geometric configuration.

Regioselectivity: In the context of synthesizing this compound from its corresponding α-keto acid, regioselectivity is inherently controlled, as the reaction occurs at the only available ketone functionality. However, in the synthesis of more complex derivatives with multiple carbonyl groups, regioselective oximation becomes a significant challenge. acs.org

Stereoselectivity: The formation of the (E)-isomer is often thermodynamically favored, but the reaction conditions can influence the E/Z ratio. thieme.de The stereoselective synthesis of (E)-α,β-dehydroamino acids has been achieved with high stereoselectivity using specific dehydrating agents, and similar principles can be applied to the synthesis of (E)-oximes. organic-chemistry.org Achieving high stereoselectivity for the desired (E)-isomer often requires careful selection of reagents and reaction conditions, such as temperature and catalysts. The development of stereoconvergent syntheses, where a mixture of isomers can be converted to a single desired isomer, is a key area of research. thieme.de

The table below outlines factors influencing the stereoselectivity of oximation.

| Factor | Influence on E/Z Ratio | Example/Rationale |

| Steric Hindrance | Larger substituents on the carbonyl carbon can favor the formation of the less sterically hindered (E)-isomer. | The isobutyl group in 2-oxo-isocaproic acid is bulkier than the carboxylic acid group, favoring the (E) configuration where the hydroxyl group is oriented away from the isobutyl group. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. | Protic solvents can stabilize the transition state leading to one isomer over the other through hydrogen bonding. |

| pH | The pH of the reaction medium affects the protonation state of both the hydroxylamine and the carbonyl compound, which can impact the reaction pathway and stereoselectivity. | Acidic conditions can catalyze the reaction and may favor the thermodynamically more stable isomer. |

| Temperature | Higher temperatures can provide the energy to overcome the activation barrier to the thermodynamically more stable product. | Heating the reaction mixture can often increase the proportion of the (E)-isomer. organic-chemistry.org |

Synthetic Challenges and Future Directions in Chemical Synthesis

The preparation of this compound is primarily achieved through the oximation of its corresponding α-keto acid, α-ketoisocaproic acid. rupahealth.com While seemingly straightforward, this transformation presents several notable challenges that can impact yield, purity, and stereochemical outcome.

Synthetic Challenges:

A primary challenge in the synthesis of this compound lies in the control of stereochemistry around the C=N double bond. The reaction of an α-keto acid with hydroxylamine can lead to the formation of a mixture of (E) and (Z) isomers. researchgate.net The classical methods for synthesizing oximes often result in such isomeric mixtures, which can be difficult to separate due to their similar physical properties. researchgate.netwikipedia.org The formation of the desired (E)-isomer is crucial, as the biological activity and subsequent reactivity of the molecule are often dependent on its specific geometry. Photoisomerization can also occur, further complicating the isolation of the pure (E)-isomer. nih.gov

Purification of the final product can also be a significant hurdle. The presence of unreacted starting materials, the (Z)-isomer, and other side products necessitates robust purification techniques. Traditional methods like column chromatography may not always be efficient for large-scale production, and the polar nature of the carboxylic acid and oxime functionalities can lead to tailing and poor separation on silica (B1680970) gel.

Furthermore, the starting material, α-ketoisocaproic acid, is a key metabolite in the degradation pathway of leucine (B10760876) and is implicated in certain metabolic disorders, which can influence its availability and cost for large-scale synthesis. wikipedia.orgnih.govcaymanchem.com

Future Directions in Chemical Synthesis:

To address the existing challenges, several future directions in the chemical synthesis of this compound are being explored.

Stereoselective Catalysis: A major focus is the development of catalysts that can selectively promote the formation of the (E)-isomer. Research into the use of various metal salts and Lewis acids has shown promise in controlling the stereochemical outcome of oximation reactions. researchgate.netgoogle.com For instance, the use of copper(II) sulfate (B86663) has been reported to catalyze the highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net Future work will likely involve the design of more sophisticated and efficient catalysts, potentially including chiral catalysts for asymmetric syntheses of related compounds. researchgate.net

Green Synthetic Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of natural acids as catalysts and exploring solvent-free reaction conditions to minimize waste and hazardous byproducts. ijprajournal.comxisdxjxsu.asia Electrochemical methods are also emerging as a promising green alternative. nsf.govresearchgate.net Electrosynthesis can offer high selectivity and efficiency while avoiding the need for harsh reagents. An electrochemical approach could involve the oxidation of a biomass-derived α-hydroxy acid to the corresponding α-keto acid, followed by in-situ reductive amination to the desired oxime. nsf.gov

Flow Chemistry: The implementation of continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. researchgate.net A flow-based synthesis of this compound could allow for precise control over reaction parameters, potentially leading to higher yields and better stereoselectivity.

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Hydroxyimino Group in (2E)-2-(hydroxyimino)isocaproic acid

The hydroxyimino group (an oxime) is the central feature of the molecule's reactivity. Its C=N double bond and the attached hydroxyl group allow for a range of reactions, including oxidation, reduction, and proton-coupled electron transfer events.

The hydroxyimino moiety can undergo both oxidation and reduction, leading to different product classes. The specific outcome depends on the reagents and conditions employed.

Reduction: The reduction of the C=N bond is a common transformation. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the hydroxyimino group to the corresponding aminocaproic acid. This transformation is crucial for converting the α-keto acid precursor into an α-amino acid derivative.

Oxidation: Oxidation of the hydroxyimino group can lead to the regeneration of the parent α-keto acid or the formation of other oxidized species. The stability of the hydroxyimino group towards oxidation can be influenced by the electronic nature of the rest of the molecule.

Table 1: Representative Oxidation-Reduction Reactions of Oximes

| Transformation | Reagent/Catalyst | Product Type |

|---|---|---|

| Reduction of C=N | H₂, Pd/C | α-Amino acid |

| Reduction of C=N | NaBH₄ | α-Amino acid |

| Oxidation | Strong Oxidizing Agents | α-Keto acid |

The hydroxyimino group possesses both acidic (the hydroxyl proton) and basic (the nitrogen lone pair) properties. The acidity of the hydroxyl proton is a key factor in its reactivity, particularly in mechanisms involving proton loss.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of reactions. nih.gov Its primary reactivity involves the acidic proton and the electrophilic carbonyl carbon.

Common reactions include:

Deprotonation: As an acid, it readily reacts with bases to form a carboxylate salt.

Esterification: In the presence of an alcohol and an acid catalyst, it forms an ester.

Amide Formation: It can be coupled with amines to form amides, a fundamental reaction in peptide synthesis. nih.gov

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

The presence of the adjacent hydroxyimino group can influence the reactivity of the carboxylic acid through electronic effects, potentially affecting its pKa and the electrophilicity of the carbonyl carbon.

Reactions Involving Stereochemical Inversion or Retention

If the carbon atom at the 2-position becomes a stereocenter during a reaction, the stereochemical outcome (inversion or retention of configuration) is of significant interest. For instance, in the reduction of the hydroxyimino group to an amine, if a chiral reducing agent is used, it can lead to the formation of one enantiomer of the resulting amino acid over the other. The stereochemistry of the starting (E)-oxime can influence the diastereoselectivity of reactions at the α-carbon.

Investigation of Reaction Intermediates (e.g., N-Acyliminium Ions)

N-acyliminium ions are highly reactive electrophilic intermediates that play a significant role in organic synthesis. researchgate.netnih.gov These ions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov They can be generated from various precursors, and their subsequent reactions, particularly intramolecular cyclizations, are used to construct diverse and complex molecular scaffolds. nih.govscispace.com

In the context of this compound derivatives, an N-acyliminium ion could potentially be formed through acylation of the nitrogen followed by loss of a leaving group from the oxygen. These reactive intermediates can then be trapped by various nucleophiles. researchgate.net The development of catalytic asymmetric reactions involving N-acyliminium ions is a key area of modern organic chemistry. nih.govharvard.edu

Modulation of Chemical Reactivity through Structural Modifications (e.g., N-Alkylation)

The reactivity of this compound can be fine-tuned by modifying its structure. A key modification is the alkylation of the hydroxyimino group.

O-Alkylation: Alkylation of the oxygen atom of the hydroxyimino group would form an oxime ether. This modification removes the acidic proton, thereby preventing reactions that rely on its abstraction and altering the PCET pathways.

N-Alkylation: While direct N-alkylation of the oxime is not typical, modifications of related nitrogen-containing structures are common. For example, after reduction of the hydroxyimino group to an amine, the resulting nitrogen can be readily alkylated. Modern methods, such as the "borrowing hydrogen" strategy, allow for the N-alkylation of amines using alcohols, which is an atom-efficient process that produces water as the only byproduct. nih.govresearchgate.net This approach has been successfully applied to unprotected amino acids. researchgate.net Such modifications can significantly alter the molecule's chemical and physical properties.

Computational Chemistry Approaches to Understanding Reactivity (e.g., DFT Calculations)

DFT calculations are instrumental in determining the stable conformations of α-(hydroxyimino) acids and the energy barriers between them. For instance, studies on glyoxylic acid oxime have identified various conformers and calculated their relative stabilities, considering factors like intramolecular hydrogen bonding. researchgate.net The same computational methods can be applied to this compound to understand how the isobutyl group influences its conformational preferences and, consequently, its reactivity.

Furthermore, DFT is a powerful tool for elucidating electronic characteristics that dictate how a molecule interacts with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For α-(hydroxyimino) acids like glyoxylic acid oxime, MEP calculations have successfully predicted the sites most susceptible to electrophilic attack. researchgate.net Specifically, these studies have shown that the carbonylic oxygen is a primary site for such interactions in the neutral molecule. researchgate.net

The following tables illustrate the types of data that can be generated through DFT calculations for a representative α-(hydroxyimino) acid, providing a model for the computational analysis of this compound.

Table 1: Calculated Electronic Properties of Representative Oxime Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Oxime Derivative 1a | -6.89 | -3.68 | 3.21 |

| Oxime Derivative 1b | -6.75 | -3.60 | 3.15 |

| Oxime Derivative 1c | -5.98 | -3.82 | 2.16 |

| Oxime Derivative 1d | -6.01 | -3.83 | 2.18 |

| Oxime Derivative 1e | -5.43 | -4.05 | 1.38 |

This table presents illustrative data for a series of oxime ether derivatives to demonstrate how DFT calculations can be used to determine electronic properties. The HOMO-LUMO gap is a key indicator of chemical reactivity. Data adapted from a study on oxime ether derivatives containing a quinoxaline moiety. biointerfaceresearch.com

Table 2: Predicted Sites of Electrophilic Attack in Glyoxylic Acid Oxime and its Ions

| Molecular Species | Predicted Site of Electrophilic Attack | Supporting Calculation |

|---|---|---|

| Neutral Molecule | Carbonylic Oxygen | HOMO and MEP |

| Anion | Carboxylic Oxygen | HOMO and MEP |

| Dianion | Oxime Nitrogen | HOMO and MEP |

This table is based on findings for glyoxylic acid oxime, a close structural analog of this compound, and illustrates how computational methods can predict reactivity sites in related molecules. researchgate.net

These computational approaches provide a detailed, atom-level understanding of the factors governing the reactivity of this compound. By identifying the most stable conformations, mapping out the electronic landscape, and predicting the most probable sites for reaction, DFT and other computational methods are invaluable tools in the study of its chemical behavior.

Biological Relevance and Metabolic Pathways

Metabolic Origins and Intermediacy of (2E)-2-(hydroxyimino)isocaproic acid and Related Compounds

The metabolic origins of compounds structurally related to this compound are diverse, stemming from both amino acid and lipid catabolism. These pathways highlight the interconnectedness of major metabolic processes in cellular biochemistry.

The primary metabolic pathway leading to the precursors of this compound is the catabolism of leucine (B10760876), an essential branched-chain amino acid (BCAA). nih.govnih.gov

The initial step in leucine degradation is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govresearchgate.net In this reaction, the amino group from leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and the α-keto acid analog of leucine, known as α-ketoisocaproic acid (KIC) or 2-oxoisocaproate. nih.govnih.govyoutube.com This reaction occurs predominantly in tissues like skeletal muscle. nih.gov

α-Ketoisocaproic acid stands at a metabolic crossroads. It is the direct chemical precursor that would form this compound via an oximation reaction. nih.govwikipedia.org In biological systems, KIC is typically directed toward two main fates:

Irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in leucine catabolism. This reaction converts KIC into isovaleryl-CoA, which is further metabolized to ultimately produce acetyl-CoA and acetoacetate (B1235776). nih.govresearchgate.net

Reduction to 2-hydroxyisocaproic acid (HICA), also known as leucic acid, a reaction catalyzed by dehydrogenase enzymes. nih.govplos.org

A structurally related compound, isocaproic acid, arises from a completely different metabolic domain: the breakdown of cholesterol. nih.gov The conversion of cholesterol into steroid hormones involves the cleavage of its side chain. The enzyme complex, known as the cholesterol side-chain cleavage enzyme (CYP11A1), hydroxylates cholesterol at positions C20 and C22. researchgate.net

Research has demonstrated that 20α-hydroxycholesterol, an intermediate in this pathway, can be metabolized to produce pregnenolone (B344588) (a precursor to all steroid hormones) and isocaproic acid. nih.govresearchgate.net The cleavage of the bond between C20 and C22 of the cholesterol side chain results in the formation of these two molecules. researchgate.net This pathway represents a significant link between lipid metabolism and the generation of short, branched-chain fatty acids like isocaproic acid. nih.govnih.gov

Integration within Broader Metabolic Networks (e.g., Tricarboxylic Acid Cycle)

The metabolites derived from leucine catabolism are integrated into central energy metabolism, primarily through the Tricarboxylic Acid (TCA) cycle. The complete oxidation of leucine results in the formation of three molecules of acetyl-CoA. nih.gov

Acetyl-CoA, derived from the downstream processing of isovaleryl-CoA (the product of KIC decarboxylation), can enter the TCA cycle by condensing with oxaloacetate to form citrate. nih.govnih.gov This is the first step of the cycle, which then proceeds through a series of reactions to generate ATP and reducing equivalents (NADH and FADH₂) for further energy production via oxidative phosphorylation. nih.gov The ability of leucine to be converted into acetyl-CoA and acetoacetate classifies it as a ketogenic amino acid. nih.govyoutube.comkhanacademy.org This integration demonstrates how the breakdown of branched-chain amino acids contributes to the cellular energy pool and provides precursors for other biosynthetic pathways. nih.govnih.govresearchgate.net

Microbial Metabolism and Production of this compound Analogs

Microorganisms, particularly bacteria, possess robust metabolic pathways for amino acids and can produce a variety of related compounds, including analogs of this compound.

In several microorganisms, α-ketoisocaproic acid (KIC) is not only a precursor for further degradation but also a substrate for reduction to 2-hydroxyisocaproic acid (HICA). This conversion is catalyzed by specific NAD(P)H-dependent enzymes called 2-hydroxyisocaproate dehydrogenases (HicDH). nih.gov

For instance, the strictly anaerobic bacterium Clostridium difficile utilizes an (R)-2-hydroxyisocaproate dehydrogenase as part of its leucine fermentation pathway. nih.gov This enzyme specifically produces the R-enantiomer of HICA. The kinetic properties of this enzyme have been characterized, demonstrating its efficiency in catalyzing the NADH-dependent reduction of 2-oxoisocaproate (KIC). nih.gov

| Substrate | Parameter | Value |

|---|---|---|

| 2-Oxoisocaproate | Km | 0.14 mM |

| kcat | 150 s-1 | |

| kcat/Km | 1.1 x 106 M-1s-1 | |

| (R)-2-Hydroxyisocaproate | Km | 2.8 mM |

| kcat | 51 s-1 | |

| kcat/Km | 1.8 x 104 M-1s-1 | |

| NADH | Km | 31 µM |

| NAD+ | Km | 56 µM |

2-Hydroxyisocaproic acid (HICA) is a known metabolic end-product of leucine metabolism by various species of lactic acid bacteria (LAB). plos.orgnih.gov These bacteria are central to the fermentation of many foods. Studies have identified HICA in fermented products like kimchi, yogurt, and certain cheeses. nih.gov

The production of HICA in these bacteria is linked to the activity of hydroxyisocaproate dehydrogenases (HicDs). researchgate.net The expression and activity of these enzymes can vary between different bacterial strains and can be influenced by environmental conditions such as pH. researchgate.net Research has shown that HICA production correlates with the presence and expression of hicD genes in bacteria such as Lactobacillus and Leuconostoc, which are dominant during food fermentation. researchgate.netnih.gov

| Bacterial Species | Common Association |

|---|---|

| Leuconostoc lactis | Kimchi Fermentation |

| Lactobacillus plantarum | Kimchi, Fermented Foods |

| Leuconostoc mesenteroides | Kimchi Fermentation |

| Lactobacillus brevis | Fermented Foods |

| Lactobacillus sakei | Fermented Meats, Kimchi |

| Pediococcus pentosaceus | Vegetable Fermentation |

Synthetic Biology and Metabolic Engineering for this compound Production

The de novo design and implementation of a biosynthetic pathway for this compound would necessitate a multi-faceted approach, starting from the identification of a suitable enzymatic reaction to form the oxime and culminating in the optimization of a microbial host for efficient production.

Design and Construction of Artificial Biological Pathways

The creation of an artificial pathway for this compound production would be a pioneering effort in synthetic biology. The central challenge lies in identifying or engineering an enzyme capable of catalyzing the oximation of α-ketoisocaproate. Currently, no such enzyme has been characterized for this specific reaction.

A hypothetical pathway would likely start from a central metabolite, such as glucose, and proceed through the established branched-chain amino acid biosynthesis pathway to produce α-ketoisocaproate. The novel step would be the introduction of a heterologous or engineered enzyme to convert α-ketoisocaproate into the desired oxime.

Table 1: Hypothetical Engineered Pathway for this compound Production

| Step | Reaction | Precursor | Product | Potential Enzyme Class (Hypothetical) |

| 1 | Glycolysis | Glucose | Pyruvate | Endogenous Glycolytic Enzymes |

| 2 | Branched-Chain Amino Acid Synthesis | Pyruvate | α-Ketoisocaproate | Engineered Branched-Chain Amino Acid Pathway Enzymes |

| 3 | Oximation | α-Ketoisocaproate | This compound | Novel Oxime Synthase / Engineered Hydroxylamine (B1172632) Lyase |

The design process would involve computational tools for retrosynthesis to identify potential enzymatic reactions and enzyme candidates. Once a candidate enzyme is identified, its gene would be synthesized and cloned into a suitable production host, such as Escherichia coli or Saccharomyces cerevisiae.

Optimization of Pathway Performance from Various Carbon Sources

Following the successful construction of a functional pathway, optimization would be crucial to achieve economically viable titers, yields, and productivities. This would involve a range of metabolic engineering strategies tailored to the specific host and the chosen carbon source.

Optimization from Glucose:

Glucose is a common and readily metabolizable carbon source for many industrial microorganisms. Strategies to optimize the production of this compound from glucose would include:

Enhancing Precursor Supply: Overexpression of key enzymes in the upstream pathway leading to α-ketoisocaproate, such as those in the glycolysis and branched-chain amino acid synthesis pathways.

Blocking Competing Pathways: Deletion of genes that divert metabolic flux away from the desired pathway. For instance, minimizing the conversion of α-ketoisocaproate to leucine or other byproducts.

Cofactor Engineering: Ensuring a balanced supply of necessary cofactors, such as NADPH or ATP, for the enzymatic reactions.

Promoter and Ribosome Binding Site Engineering: Fine-tuning the expression levels of the pathway enzymes to prevent the accumulation of toxic intermediates and to balance metabolic flux.

Table 2: Research Findings on Precursor (α-Ketoisocaproate) Production in Engineered Corynebacterium glutamicum

| Strain | Genetic Modifications | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (mmol/L/h) | Reference |

| MV-KICF1 | ilvE start codon exchange, multiple copies of feedback-resistant enzymes, deletion of regulators | Glucose | 6.1 | 0.20 | 1.41 | proquest.com |

The data in Table 2 illustrates the potential for high-level production of the precursor, α-ketoisocaproate, through metabolic engineering. proquest.com Achieving similar success for the final product would depend on the efficiency of the novel oximation step.

Optimization from Alternative Carbon Sources:

The ability to utilize alternative, non-food carbon sources is a key goal in sustainable bioproduction. Engineering a microbial host to produce this compound from feedstocks like glycerol (B35011) or lignocellulosic hydrolysates would require additional modifications. This could involve introducing pathways for the catabolism of these alternative carbon sources and ensuring their efficient conversion into central metabolites that feed into the production pathway.

Enzymatic Interactions and Biocatalysis

Enzyme Modulation and Inhibition by (2E)-2-(hydroxyimino)isocaproic acid and its Analogs

The inhibitory activity of compounds against metalloproteinases often relies on a functional group capable of binding to the catalytic zinc ion within the enzyme's active site. While specific inhibitory data for this compound is not extensively detailed in publicly available research, the α-hydroxyimino acid moiety is structurally analogous to other known zinc-binding groups (ZBGs), such as hydroxamates, which are found in potent metalloproteinase inhibitors.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. wikipedia.org Dysregulation of MMPs, such as MMP-13 (collagenase-3) and MMP-8 (collagenase-2), is implicated in pathological conditions like osteoarthritis and rheumatoid arthritis due to their ability to break down connective tissues. wikipedia.org MMP-13, in particular, is a primary enzyme responsible for the cleavage of type II collagen, a major component of articular cartilage.

Inhibitors targeting these enzymes are of significant therapeutic interest. The mechanism of inhibition typically involves a zinc-binding group from the inhibitor molecule coordinating with the Zn²⁺ ion in the MMP active site, thereby blocking its catalytic activity. wikipedia.orgnih.gov The hydroxyimino group, present in this compound, can function as such a zinc-binding group, suggesting a potential modulatory role against MMPs.

The ADAMTS family of proteases, particularly ADAMTS-5 (also known as aggrecanase-2), are key enzymes in the degradation of aggrecan, a critical proteoglycan for cartilage structure and function. nih.govscbt.com The loss of aggrecan is an early event in the progression of osteoarthritis. nih.gov Consequently, inhibitors of ADAMTS-5 are considered potential disease-modifying agents for this condition. scbt.comnih.gov

Similar to MMPs, ADAMTS enzymes are zinc-dependent metalloproteases. medchemexpress.com Inhibition of ADAMTS-5 relies on compounds that can effectively bind to the active site zinc ion. scbt.com Analogs containing α-hydroxyimino acid functionalities could potentially act as inhibitors by chelating this catalytic zinc, thereby preventing the breakdown of aggrecan.

Table 1: Common Zinc-Binding Groups (ZBGs) in Metalloproteinase Inhibitors This table provides examples of functional groups known to interact with the catalytic zinc ion in enzymes like MMPs and ADAMTS.

| Zinc-Binding Group | General Structure | Typical Interaction Mode |

|---|---|---|

| Hydroxamate | -C(=O)NHOH | Bidentate chelation |

| Carboxylate | -COOH | Monodentate or bidentate |

| Thiol | -SH | Monodentate coordination |

| N-Hydroxyurea | -NH-C(=O)NHOH | Monodentate coordination nih.gov |

| Hydroxyimino (Oxime) | >C=N-OH | Potential monodentate or bidentate chelation |

The primary non-covalent interaction responsible for the inhibition of zinc metalloproteases is the coordination or chelation of the catalytic zinc ion by the inhibitor's ZBG. nih.govmdpi.com The active site of these enzymes typically features a Zn²⁺ ion coordinated by three histidine residues and a water molecule that acts as a nucleophile in the hydrolysis of the peptide bond. mdpi.com

An inhibitor containing a hydroxyimino group, like this compound, can displace the catalytic water molecule and bind directly to the zinc ion. This interaction is a type of coordinate covalent bond, a key non-covalent interaction in this context. The binding can be monodentate (one atom from the inhibitor binds the zinc) or bidentate (two atoms bind the zinc), with the latter often resulting in higher affinity. The nitrogen and oxygen atoms of the hydroxyimino group are positioned to potentially form a stable five- or six-membered ring through chelation with the zinc ion.

Furthermore, other non-covalent forces stabilize the enzyme-inhibitor complex. These include hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site pockets (subsites), as well as van der Waals interactions between the inhibitor's backbone and side chains and the enzyme. nih.gov

Enzymes Involved in the Synthesis and Transformation of Hydroxyimino Compounds

The synthesis of hydroxyimino compounds, or oximes, in biological systems involves enzymatic transformations of precursor molecules, often amino acids. nih.gov The formation of the C=N-OH group can be achieved through various biocatalytic routes, including oxidation and condensation.

While the direct enzymatic synthesis of this compound is not well-documented, the biosynthesis of related compounds provides insight. Oximes in nature can be formed from the oxidation of amino acids, a reaction catalyzed by enzymes such as cytochrome P450s (CYPs). nih.gov The precursor to this compound is 2-oxoisocaproic acid. The formation of such α-keto acids often stems from the deamination of amino acids like leucine (B10760876).

More broadly, hydroxylases are a class of enzymes that introduce hydroxyl groups into substrates with high precision. nih.govasm.org These enzymes are valuable biocatalysts because they can functionalize otherwise unreactive C-H bonds with exceptional control over the position (regioselectivity) and 3D orientation (stereoselectivity) of the new hydroxyl group. researchgate.netnih.gov This selectivity is dictated by the specific architecture of the enzyme's active site, which binds the substrate in a constrained orientation, exposing only a specific C-H bond to the enzyme's oxidative machinery. acs.org This capability is crucial for producing specific, biologically active molecules. asm.orgnih.gov

The catalytic activity of many hydroxylases and related oxidative enzymes is dependent on specific co-substrates and co-factors that participate directly in the chemical reaction.

2-Oxoglutarate (2-OG): This is a key co-substrate for the Fe(II)/2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, one of the largest families of oxidizing enzymes in plants and other organisms. nih.govresearchgate.netmdpi.com In the catalytic cycle, the enzyme binds Fe(II), 2-OG, and the primary substrate. Molecular oxygen then binds, triggering the oxidative decarboxylation of 2-OG to succinate and CO₂. This process generates a highly reactive iron(IV)-oxo intermediate that is responsible for hydroxylating the primary substrate. nih.gov

FADH₂ (Reduced Flavin Adenine Dinucleotide): Flavin-dependent monooxygenases utilize flavin cofactors (FAD or FMN) for their catalytic activity. These enzymes typically require a separate reductase to supply the monooxygenase with the reduced flavin (FADH₂), using NAD(P)H as the initial source of electrons. FADH₂ reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate, which is the potent oxidizing agent that hydroxylates the substrate.

Heme: Heme is a prosthetic group containing an iron atom that is central to the function of cytochrome P450 (CYP) monooxygenases. The iron in the heme group cycles through different oxidation states to bind and activate molecular oxygen. This activation allows for the insertion of one oxygen atom into the substrate, leading to its hydroxylation, while the other oxygen atom is reduced to water.

Biocatalytic Applications in this compound Synthesis and Derivatization

The synthesis of this compound and its derivatives can be effectively achieved using biocatalytic strategies. These approaches leverage the inherent specificity of enzymes to control reaction outcomes, enhance yield, and improve the sustainability of the chemical process. Key methodologies include the immobilization of enzymes for greater stability and control, and the design of multi-enzyme cascade reactions for streamlined, one-pot syntheses.

Enzyme immobilization is the process of confining enzyme molecules to a solid support material, which offers numerous advantages for industrial applications. Immobilized enzymes often exhibit enhanced stability against changes in temperature and pH, can be easily separated from the reaction mixture, and are reusable over multiple reaction cycles. These benefits are particularly relevant for the synthesis of this compound, where reaction control is paramount.

Common immobilization techniques that could be applied include:

Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) to attach enzymes to the surface of a support.

Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support material, minimizing enzyme leaching.

Entrapment: Enzymes can be physically enclosed within a porous matrix, such as a hydrogel or polymer bead. This method is gentle and helps preserve the enzyme's native structure.

Cross-Linking: Enzymes can be linked to each other using a bifunctional reagent, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs) that are insoluble and highly stable.

The choice of support material—ranging from natural polymers like chitosan to synthetic resins and inorganic solids like silica (B1680970)—is critical as it influences the properties of the final biocatalyst. For the synthesis of this compound, immobilizing the responsible enzyme could lead to higher yields, simplified product purification, and the potential for continuous flow reactor systems.

Table 1: Potential Immobilization Strategies and Their Advantages

| Immobilization Method | Support Material Examples | Key Advantages for this compound Synthesis |

|---|---|---|

| Adsorption | Activated Carbon, Silica, Chitosan | Simple, low cost, minimal enzyme modification. |

| Covalent Binding | Sepharose, Polyacrylates | Strong attachment prevents enzyme leaching, enhances stability. |

| Entrapment | Calcium Alginate, Polyvinyl Alcohol (PVA) Hydrogels | Mild conditions preserve enzyme activity, protects enzyme from harsh environments. |

| Cross-Linking (CLEAs) | Glutaraldehyde (cross-linker) | High enzyme loading, high stability, carrier-free. |

Enzymatic cascade reactions, also known as multi-enzyme or one-pot reactions, combine multiple catalytic steps in a single reaction vessel without isolating intermediates. This approach mimics the efficiency of metabolic pathways found in nature and offers significant advantages, including reduced processing time, lower costs, minimized solvent use, and the ability to overcome unfavorable reaction equilibria.

A potential biocatalytic cascade for the synthesis of this compound could begin with a readily available precursor, such as L-leucine. The cascade might involve the following steps:

Transamination or Oxidation: An aminotransferase or an oxidase converts L-leucine into its corresponding α-keto acid, α-ketoisocaproate.

Oximation: A second, specialized enzyme (e.g., a hydroxylamine-utilizing enzyme or an engineered catalyst) facilitates the reaction of α-ketoisocaproate with a hydroxylamine (B1172632) source to form the final product, this compound.

Table 2: Hypothetical Enzymatic Cascade for this compound Synthesis

| Step | Reaction | Enzyme Class Example | Purpose |

|---|---|---|---|

| 1 | L-leucine → α-ketoisocaproate | Aminotransferase / L-amino acid oxidase | Generation of the α-keto acid precursor. |

| 2 | α-ketoisocaproate + NH₂OH → this compound | Oximating Enzyme / Engineered Biocatalyst | Formation of the final hydroxyimino product. |

| 3 | Cofactor Regeneration (if needed) | Dehydrogenase (e.g., Formate Dehydrogenase) | Recycles essential cofactors to ensure continuous reaction. |

Kinetic and Mechanistic Studies of Enzyme-Catalyzed Reactions

Understanding the kinetics and mechanism of the enzymes involved in the synthesis of this compound is crucial for process optimization and enzyme engineering. These studies provide insights into how the enzyme binds its substrate and converts it into the product, as well as the factors that control the speed of the reaction.

The first step in any enzyme-catalyzed reaction is the formation of a non-covalent enzyme-substrate (ES) complex. The substrate, for instance α-ketoisocaproate, binds to a specific region of the enzyme called the active site. The active site is a three-dimensional pocket or cleft with a unique arrangement of amino acid residues that are responsible for substrate recognition and catalysis. teachmephysiology.com

The binding is highly specific and involves various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. Two primary models describe this interaction:

Lock-and-Key Model: This model proposes that the active site has a rigid shape that is perfectly complementary to the substrate.

Induced-Fit Model: This more widely accepted model suggests that the active site is flexible. The binding of the substrate induces a conformational change in the enzyme, resulting in a more precise fit that optimizes the orientation of catalytic residues. teachmephysiology.com

For an enzyme acting on α-ketoisocaproate, the active site would be shaped to accommodate the isocaproyl side chain and position the keto group correctly for the subsequent chemical transformation into a hydroxyimino group.

The rate of an enzyme-catalyzed reaction is influenced by several factors, including the concentrations of the enzyme and substrate, temperature, pH, and the presence of inhibitors or activators. The relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. teachmephysiology.comwikipedia.org

Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. teachmephysiology.com

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity. teachmephysiology.com

These kinetic parameters are essential for comparing the efficiency of different enzymes or the effect of mutations.

| K'eq | The apparent equilibrium constant. | Determines the theoretical maximum yield of the reaction under specific conditions. |

Computational Approaches in Enzyme Design and Mechanism Elucidation

Computational modeling has become an indispensable tool in modern enzymology, enabling researchers to investigate enzyme mechanisms and design new biocatalysts with improved properties. ijeat.org These methods can be applied to develop efficient enzymes for the synthesis of this compound.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a substrate (e.g., α-ketoisocaproate) when it binds to the active site of an enzyme. Docking helps to understand the key interactions responsible for substrate recognition and can be used to screen potential enzyme variants. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic motions of a protein over time. They can be used to study the conformational changes that occur during substrate binding, the stability of the enzyme-substrate complex, and the pathways through which substrates enter and products exit the active site. acs.orgfrontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to model the chemical reaction itself. The reactive part of the system (the substrate and key active site residues) is treated with high-level quantum mechanics (QM), while the rest of the enzyme and solvent are treated with more computationally efficient molecular mechanics (MM). nih.govwordpress.comacs.org QM/MM is a powerful tool for elucidating detailed reaction mechanisms and calculating energy barriers. acs.org

By using these computational tools, scientists can rationally engineer enzymes to have higher activity, greater stability, or altered substrate specificity, paving the way for the development of novel biocatalysts tailored for the production of this compound. nih.gov

Table 4: Computational Methods in Enzyme Research

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting substrate binding modes. | Binding affinity, key interactions in the active site, substrate specificity. |

| Molecular Dynamics (MD) | Simulating protein motion over time. | Enzyme flexibility, conformational changes, stability of enzyme-substrate complex. |

| QM/MM | Modeling the chemical reaction step. | Reaction pathways, transition state structures, activation energy barriers. |

Future Research Directions and Open Questions

Unexplored Synthetic Pathways and Novel Derivatization Strategies

The synthesis of (2E)-2-(hydroxyimino)isocaproic acid has not been extensively documented, presenting an open field for synthetic organic chemists. The classical approach to oxime synthesis involves the condensation of a ketone or aldehyde with hydroxylamine (B1172632). wikipedia.orgnih.gov In the case of this compound, the precursor would be α-ketoisocaproic acid.

Future research could explore various synthetic methodologies to optimize the yield and stereoselectivity of this reaction. Green chemistry approaches, such as solvent-free reactions or the use of natural acid catalysts, could offer environmentally benign alternatives to traditional methods. nih.govijprajournal.com Furthermore, metal-mediated and metal-catalyzed reactions, which have been employed for the synthesis of other oximes, could provide novel and efficient pathways. acs.org

The derivatization of this compound is another fertile area for investigation. The oxime and carboxylic acid moieties offer multiple sites for chemical modification, allowing for the creation of a library of novel compounds with potentially diverse properties. For instance, the synthesis of oxime esters and ethers could be explored, as these derivatives are known to have applications in radical chemistry and as precursors for other functional groups. mdpi.com

| Potential Synthetic & Derivatization Approaches | Description | Potential Advantages |

| Classical Oximation | Reaction of α-ketoisocaproic acid with hydroxylamine hydrochloride. wikipedia.orgnih.gov | Well-established, straightforward. |

| Green Synthesis | Utilization of natural acids or solvent-free conditions for oximation. nih.govijprajournal.com | Environmentally friendly, potentially reduced waste. |

| Metal-Involving Synthesis | Employment of metal catalysts or mediators to facilitate oxime formation. acs.org | May offer higher yields and novel reactivity. |

| Oxime Esterification/Etherification | Conversion of the oxime hydroxyl group to an ester or ether. mdpi.com | Creates new chemical entities with altered properties. |

| Carboxylic Acid Derivatization | Modification of the carboxyl group to amides, esters, etc. | Expands the chemical space and potential applications. |

Deeper Elucidation of Biological Roles and Mechanisms of Action

The biological activities of this compound are currently unknown. However, the known biological effects of structurally related compounds provide a rationale for future investigations. The parent α-keto acid, α-ketoisocaproic acid, is a key intermediate in the metabolism of the branched-chain amino acid leucine (B10760876). nih.gov The corresponding α-hydroxy acid, 2-hydroxyisocaproic acid (HICA), has demonstrated antimicrobial and anti-inflammatory properties. nih.govesmed.org

Future research should aim to determine if this compound possesses any biological activities. Screening for antimicrobial, anti-inflammatory, and cytotoxic effects would be a logical starting point. Some oximes are known to act as nitric oxide (NO) donors, a property that has therapeutic implications. nih.gov Investigating the potential for this compound to release NO is a promising avenue of research.

The mechanism of action of any observed biological activity will require in-depth investigation. For example, if antimicrobial effects are observed, studies could focus on its impact on bacterial cell membrane integrity and permeability, similar to the investigations on HICA. nih.gov Furthermore, some oximes are known to be metabolically activated by enzymes such as cytochrome P450s, which can lead to the formation of reactive intermediates. nih.govacs.org

Discovery of Novel Enzymatic Transformations and Biocatalytic Applications

The interaction of this compound with enzymes is an unexplored area with significant potential. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as oxidoreductases, transferases, and hydrolases could potentially catalyze novel transformations of this compound. uni-duesseldorf.de

A key area of future research would be to screen for enzymes that can act on this compound. For instance, cytochrome P450 enzymes have been shown to oxidize other oximes, leading to the formation of ketones and the release of nitric oxide. nih.gov The exploration of such reactions could lead to novel biocatalytic applications.

The use of enzymes in the synthesis of specialty polymers from biomass-derived monomers is a growing field. mdpi.com Given its structure, this compound could potentially serve as a monomer or a precursor for the synthesis of novel biodegradable polymers through enzymatic polymerization.

| Potential Enzymatic Transformations | Enzyme Class | Potential Products/Applications |

| Oxidation | Cytochrome P450s, Oxidoreductases nih.govuni-duesseldorf.de | α-ketoisocaproic acid, Nitric Oxide |

| Reduction | Reductases | α-aminoisocaproic acid (leucine) |

| Hydrolysis | Hydrolases uni-duesseldorf.de | α-ketoisocaproic acid, Hydroxylamine |

| Polymerization | Lipases, Polymerases mdpi.com | Novel biodegradable polyesters or polyamides |

Advanced Computational Modeling for Prediction of Reactivity and Biological Interactions

In the absence of experimental data, advanced computational modeling can provide valuable insights into the potential properties and reactivity of this compound. Molecular modeling techniques can be used to predict its three-dimensional structure, electronic properties, and spectroscopic characteristics.

Computational methods can also be employed to predict its potential biological interactions. For instance, docking studies could be performed to identify potential protein targets, which could guide experimental screening for biological activity. Machine learning-based approaches are increasingly being used to predict drug-target interactions and could be applied to this compound. esmed.org

Furthermore, computational studies can help to elucidate potential reaction mechanisms. For example, theoretical studies have been used to investigate the mechanism of hydrogen cyanide formation from the reaction of a related oxime, Oxyma, with diisopropylcarbodiimide. nih.gov Similar studies on this compound could predict its reactivity and potential degradation pathways.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies, such as metabolomics, proteomics, and transcriptomics, offer a powerful approach to understanding the biological effects and metabolic fate of this compound on a systemic level. mdpi.com

Metabolomics could be used to search for the presence of this compound in biological samples, which would provide evidence for its natural occurrence. Untargeted metabolomics approaches could also identify the metabolic products of this compound if it is introduced into a biological system. youtube.com Methods for the analysis of α-keto acids, the precursors to oximes, often involve derivatization to their oxime or ethoxime forms for analysis by gas chromatography-mass spectrometry, suggesting that similar analytical strategies could be developed for this compound. nih.govresearchgate.net

The integration of multiple omics platforms could provide a comprehensive picture of the biological impact of this compound. For example, if this compound is found to have a specific biological activity, transcriptomics and proteomics could be used to identify the genes and proteins whose expression levels are altered, thereby revealing the underlying molecular pathways that are affected. nih.gov Such multi-omics approaches have been successfully applied in toxicology research and for investigating the effects of other metabolites. frontiersin.orgnih.gov

Q & A

Q. What synthetic routes are recommended for the laboratory-scale preparation of (2E)-2-(hydroxyimino)isocaproic acid?

The synthesis typically involves the condensation of isocaproic acid derivatives with hydroxylamine under controlled pH and temperature to favor the (E)-isomer. Key steps include:

- Using hydroxylamine hydrochloride in aqueous ethanol at 60–70°C to form the oxime group.

- Adjusting reaction pH to 6–7 to minimize side reactions (e.g., over-oxidation).

- Purification via recrystallization or column chromatography to isolate the (E)-isomer. Structural analogs like 490-M18 and 490-M56 ( ) suggest similar protocols with modifications for substituent compatibility .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach is critical:

- NMR : H and C NMR to confirm the oxime group (δ 8–10 ppm for hydroxyimino protons) and stereochemistry.

- IR : Peaks at 1650–1700 cm (C=N stretch) and 3200–3400 cm (O-H stretch).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]).

- X-ray Crystallography : For definitive stereochemical assignment, though challenging due to crystallization hurdles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Molecular docking and molecular dynamics (MD) simulations are used to study interactions with enzymes (e.g., microbial dehydrogenases). Key steps:

- Docking : Use software like AutoDock Vina to model binding affinities to target proteins.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.

- QM/MM Calculations : Evaluate electronic changes during enzymatic reactions. These methods help identify potential metabolic pathways or inhibitory effects .

Q. What strategies resolve contradictions in reported stability data for this compound across studies?

Contradictions often arise from variations in:

- Storage Conditions : Test degradation under controlled humidity, temperature, and light exposure.

- Analytical Methods : Cross-validate using HPLC, GC-MS, and NMR to confirm compound integrity.

- Sample Purity : Use standardized purification protocols to eliminate impurities that accelerate degradation. Meta-analyses of existing data with standardized variables can clarify discrepancies .

Q. How can HS-SPME-GC-MS parameters be optimized to detect this compound in microbial cultures?

Based on Clostridium difficile detection studies ( ):

- SPME Fiber Selection : Use Carboxen/PDMS fibers for volatile fatty acid capture.

- Desorption Temperature : 250°C for 5 min to ensure complete compound release.

- GC Column : Polar capillary columns (e.g., DB-WAX) for optimal separation of acidic metabolites.

- MS Detection : SIM mode targeting m/z 116 (isocaproic acid fragment) and m/z 130 (hydroxyimino derivative) .

Q. What role does this compound play in microbial metabolism, particularly in Clostridium species?

The compound is a metabolic byproduct in Clostridium difficile, linked to:

- Fermentation Pathways : Produced during branched-chain amino acid degradation.

- Diagnostic Biomarker Potential : Co-detected with p-cresol and 2-fluoro-4-methylphenol in culture-positive samples.

- Pathogenicity : May modulate gut microbiota competition, though mechanistic studies are ongoing .

Methodological Considerations

Q. How should researchers design in vivo studies to assess the compound’s pharmacokinetics while adhering to ethical guidelines?

- Animal Models : Use rodent models with controlled diets to minimize confounding variables.

- Dose Optimization : Conduct pilot studies to determine non-toxic thresholds.

- Ethical Compliance : Follow institutional review board (IRB) protocols for humane endpoints and sample collection.

- Data Transparency : Publish raw data (e.g., plasma concentration curves) in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC.

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s test).

- Uncertainty Quantification : Report 95% confidence intervals for reproducibility .

Data Presentation and Reproducibility

Q. How can raw data from stability studies be effectively presented in publications?

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.